molecular formula C20H21N3O5S B2812495 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide CAS No. 1099658-16-8

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide

Cat. No.: B2812495
CAS No.: 1099658-16-8
M. Wt: 415.46
InChI Key: PTZKMYBCEVNCJJ-UHFFFAOYSA-N
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Description

“1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide” is a compound that belongs to the family of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .


Synthesis Analysis

Indole derivatives are synthesized according to the seven positions available for substitution on the indole molecule . Several indoleamide analogues have been rationally designed and synthesized . For instance, a small set of indole-based derivatives, IV and Va – I, was designed and synthesized .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property has been exploited in the synthesis of indole 2 and 3-carboxamide derivatives .

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds structurally related to "1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide" often involves the synthesis of novel derivatives with potential biological activities. For example, studies have described the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives through condensation processes, aiming to explore their chemical transformations and potential applications (Dyachenko & Vovk, 2012). Additionally, efforts to design and synthesize new 1,2,4-triazole/1,3,4-thiadiazole derivatives with spiroindoline, imidazo[4,5-b]quinoxaline, and thieno[2,3-d]pyrimidine from isatin derivatives have been undertaken to enhance cytotoxic activity against carcinogenic cells, showcasing the versatility of these compounds in developing anticancer agents (Abu‐Hashem & Al-Hussain, 2022).

Antioxidant and Antinociceptive Activities

Further investigations into the applications of similar compounds have revealed their antioxidant and antinociceptive properties. A series of novel phenoxy acetyl carboxamides were synthesized, demonstrating effectiveness in scavenging radicals and exhibiting antinociceptive activity, highlighting the potential therapeutic applications of these derivatives (Manjusha et al., 2022).

Anticancer Activity

The synthesis of compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and related derivatives has shown distinct effective inhibition on the proliferation of various cancer cell lines. These studies underline the significance of such compounds in developing new anticancer strategies (Lu et al., 2017).

Antimicrobial Activity

The antimicrobial activities of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives have been explored, with some compounds demonstrating potent antibacterial effects against a range of pathogens. This underscores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Devarasetty et al., 2019).

Mechanism of Action

Various studies have identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides . When docked into the MmpL3 active site, certain compounds adopted a binding profile similar to the indoleamide ligand ICA38 .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents .

Properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c21-19(24)18-13-15-3-1-2-4-17(15)23(18)20(25)14-5-7-16(8-6-14)29(26,27)22-9-11-28-12-10-22/h1-8,18H,9-13H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZKMYBCEVNCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C(CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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